molecular formula C18H18ClN3O B13059659 1-[4-(6-Chloro-2-pyridinyl)piperazino]-3-phenyl-2-propen-1-one

1-[4-(6-Chloro-2-pyridinyl)piperazino]-3-phenyl-2-propen-1-one

Katalognummer: B13059659
Molekulargewicht: 327.8 g/mol
InChI-Schlüssel: YNTFCSYNOLTOOA-MDZDMXLPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(6-Chloro-2-pyridinyl)piperazino]-3-phenyl-2-propen-1-one is a chemical compound with a complex structure that includes a piperazine ring, a pyridine ring, and a propenone group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(6-Chloro-2-pyridinyl)piperazino]-3-phenyl-2-propen-1-one typically involves the reaction of 6-chloro-2-pyridine with piperazine, followed by the addition of a phenylpropenone group. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1-[4-(6-Chloro-2-pyridinyl)piperazino]-3-phenyl-2-propen-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Wissenschaftliche Forschungsanwendungen

1-[4-(6-Chloro-2-pyridinyl)piperazino]-3-phenyl-2-propen-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-[4-(6-Chloro-2-pyridinyl)piperazino]-3-phenyl-2-propen-1-one involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-[4-(6-Chloro-4-methyl-2-pyridinyl)piperazino]-3-phenyl-2-propen-1-one
  • 1-[4-(6-Chloro-2-pyridinyl)piperazino]-3-phenyl-2-buten-1-one
  • 1-[4-(6-Chloro-2-pyridinyl)piperazino]-3-phenyl-2-pent-1-one

Uniqueness

1-[4-(6-Chloro-2-pyridinyl)piperazino]-3-phenyl-2-propen-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C18H18ClN3O

Molekulargewicht

327.8 g/mol

IUPAC-Name

(E)-1-[4-(6-chloropyridin-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one

InChI

InChI=1S/C18H18ClN3O/c19-16-7-4-8-17(20-16)21-11-13-22(14-12-21)18(23)10-9-15-5-2-1-3-6-15/h1-10H,11-14H2/b10-9+

InChI-Schlüssel

YNTFCSYNOLTOOA-MDZDMXLPSA-N

Isomerische SMILES

C1CN(CCN1C2=NC(=CC=C2)Cl)C(=O)/C=C/C3=CC=CC=C3

Kanonische SMILES

C1CN(CCN1C2=NC(=CC=C2)Cl)C(=O)C=CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.